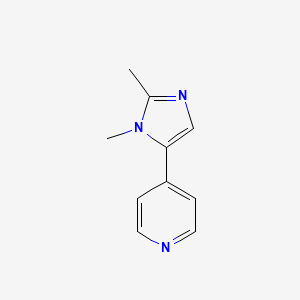

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridin ist eine heterocyclische Verbindung, die sowohl Imidazol- als auch Pyridinringe aufweist.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridin beinhaltet typischerweise die Bildung des Imidazolrings, gefolgt von seiner Anbindung an den Pyridinring. Eine gängige Methode umfasst die Cyclisierung von Amidonitrilen in Gegenwart eines Nickelkatalysators, der die Bildung des Imidazolrings erleichtert . Die Reaktionsbedingungen sind im Allgemeinen mild und können eine Vielzahl von funktionellen Gruppen aufnehmen, darunter Arylhalogenide und Heterocyclen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung sind in der Literatur nicht gut dokumentiert. Die großtechnische Synthese würde wahrscheinlich die Optimierung der Reaktionsbedingungen umfassen, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren umfassen.

Chemische Reaktionsanalyse

Arten von Reaktionen

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridin kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann zu verschiedenen oxidierten Derivaten oxidiert werden.

Reduktion: Reduktionsreaktionen können zur Bildung reduzierter Imidazol- oder Pyridinderivate führen.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere an den Stickstoffatomen des Imidazolrings.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Natriumborhydrid für die Reduktion und verschiedene Elektrophile für Substitutionsreaktionen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu N-Oxiden führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an die Imidazol- oder Pyridinringe einführen können .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced imidazole or pyridine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings .

Wissenschaftliche Forschungsanwendungen

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Der Wirkmechanismus von 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridin hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung wirken, indem sie an spezifische molekulare Zielstrukturen bindet, wie z. B. Enzyme oder Rezeptoren, wodurch ihre Aktivität moduliert wird . Die genauen beteiligten Pfade können variieren, umfassen aber häufig Wechselwirkungen mit wichtigen Aminosäureresten im Zielprotein .

Wirkmechanismus

The mechanism of action of 4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity . The exact pathways involved can vary but often include interactions with key amino acid residues in the target protein .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(1H-Imidazol-2-yl)pyridin: Diese Verbindung weist ebenfalls Imidazol- und Pyridinringe auf, unterscheidet sich jedoch in der Position der Imidazolanbindung.

3,5-Di(4-imidazol-1-yl)pyridin: Eine weitere ähnliche Verbindung mit zwei Imidazolringen, die an den Pyridinring gebunden sind.

Einzigartigkeit

4-(1,2-Dimethyl-1H-imidazol-5-yl)pyridin ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein der Dimethylgruppen am Imidazolring kann auch seine elektronischen Eigenschaften und Wechselwirkungen mit anderen Molekülen beeinflussen .

Eigenschaften

Molekularformel |

C10H11N3 |

|---|---|

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

4-(2,3-dimethylimidazol-4-yl)pyridine |

InChI |

InChI=1S/C10H11N3/c1-8-12-7-10(13(8)2)9-3-5-11-6-4-9/h3-7H,1-2H3 |

InChI-Schlüssel |

HCEUSXRMMAXNQP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC=C(N1C)C2=CC=NC=C2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)

![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)

![(4-([1,1'-Biphenyl]-4-YL)-1H-imidazol-2-YL)methanamine](/img/structure/B11770023.png)

![4-(Imidazo[2,1-b]thiazol-6-yl)phenol](/img/structure/B11770076.png)